molecular formula C9H12Cl2N2 B12841414 2,5-Dichloro-6-isobutylpyridin-3-amine

2,5-Dichloro-6-isobutylpyridin-3-amine

Cat. No.: B12841414
M. Wt: 219.11 g/mol
InChI Key: IUKBVBATZYCYLM-UHFFFAOYSA-N
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Description

2,5-Dichloro-6-isobutylpyridin-3-amine is a chemical compound with the molecular formula C9H12Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and an isobutyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-6-isobutylpyridin-3-amine typically involves the chlorination of 6-isobutylpyridin-3-amine. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The process involves the substitution of hydrogen atoms on the pyridine ring with chlorine atoms, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-6-isobutylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2,5-Dichloro-6-isobutylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-6-isobutylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridin-3-amine: Similar structure but lacks the isobutyl group.

    2,6-Dichloropyridin-3-amine: Another chlorinated pyridine derivative with different substitution pattern.

Uniqueness

2,5-Dichloro-6-isobutylpyridin-3-amine is unique due to the presence of both chlorine atoms and an isobutyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

2,5-dichloro-6-(2-methylpropyl)pyridin-3-amine

InChI

InChI=1S/C9H12Cl2N2/c1-5(2)3-8-6(10)4-7(12)9(11)13-8/h4-5H,3,12H2,1-2H3

InChI Key

IUKBVBATZYCYLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(C(=N1)Cl)N)Cl

Origin of Product

United States

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